5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Description
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a useful research compound. Its molecular formula is C25H21BrN2O4 and its molecular weight is 493.357. The purity is usually 95%.
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Biological Activity
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these derivatives often fall within a range that suggests potential use as antimicrobial agents in clinical settings .
Anticancer Activity
Several studies have investigated the anticancer potential of oxazole derivatives. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, compounds with similar structures have shown promise in targeting specific cancer types, suggesting a potential avenue for therapeutic development .
Anti-inflammatory Effects
The anti-inflammatory properties of oxazole derivatives are also noteworthy. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokine production and modulate immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases and could lead to novel therapeutic approaches .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular function and immune responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in target cells, leading to apoptosis and reduced viability in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins. These findings highlight its potential as a lead compound for further development in cancer therapeutics .
Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests its utility in managing inflammatory conditions .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-15-5-3-4-6-20(15)28-22(16-7-13-19(31-2)14-8-16)21-23(32-28)25(30)27(24(21)29)18-11-9-17(26)10-12-18/h3-14,21-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLFULCECQWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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